molecular formula C7H10N2O B1377323 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one CAS No. 1376294-37-9

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B1377323
CAS No.: 1376294-37-9
M. Wt: 138.17 g/mol
InChI Key: MWKCQKVQIOJRKS-UHFFFAOYSA-N
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Description

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a dihydropyridine calcium channel blocker. It is a heterocyclic derivative and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides . Heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol leads to the formation of pyridin-2(1H)-ones, substituted with a pyridine ring at position 3 . The reactions of these compounds with hydrazine hydrate produce 3-aminopyridin-2(1H)-ones .


Molecular Structure Analysis

The molecular formula of this compound is C7H10N2O, and its molecular weight is 138.17 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the interaction of 1,3-diketones with chloroacetamide, heating of N-(3-oxoalkenyl)chloroacetamides with an excess of pyridine in ethanol or butanol, and the reactions of these compounds with hydrazine hydrate .

Scientific Research Applications

Regioselective Synthesis and Sensing Applications

Lewis Acid Mediated Synthesis : A study by Koley et al. (2015) developed a regioselective synthesis of 4-amino-1,2-dihydropyridines through a domino coupling sequence. This method is notable for its atom economy and the formation of a 1,2-dihydropyridine ring with potential for further synthetic modifications. Remarkably, synthesized compounds demonstrated selectivity and sensitivity for Fe3+ ion detection over other metal ions, highlighting their potential in chemical sensing applications Koley et al., 2015.

Scaffold for Organic Synthesis and Medicinal Chemistry

1,4-Dihydropyridine Scaffold Utility : Borgarelli et al. (2022) described the synthesis of a 1,4-dihydropyridine scaffold that can act as a hydrogen transfer reagent, emulating NAD(P)H reducing agents. This scaffold enables downstream derivatization toward new molecules, underscoring its importance in organic synthesis and medicinal chemistry Borgarelli et al., 2022.

Antimicrobial Applications

Aminated Carbon Nanotubes for Synthesis and Antimicrobial Activity : Moradi et al. (2017) explored the synthesis of 1,4-dihydropyridines using aminated multiwalled carbon nanotubes as catalysts. The synthesized compounds were evaluated for antimicrobial activity, showing effectiveness against gram-positive bacteria and fungi. This study illustrates the antimicrobial potential of dihydropyridine derivatives, opening avenues for their application in combating microbial infections Moradi et al., 2017.

Crystal Structure Analysis for Drug Design

Crystal Structure and Hirshfeld Surface Analyses : Naghiyev et al. (2022) conducted crystal structure and Hirshfeld surface analyses of dihydropyridine derivatives. These analyses provide a detailed understanding of molecular interactions, which is crucial for the rational design of drugs and materials based on the dihydropyridine scaffold Naghiyev et al., 2022.

Green Chemistry in Dihydropyridine Synthesis

Environmentally Friendly Synthesis : Wang et al. (2006) developed an environmentally friendly method for synthesizing various 1,4-dihydropyridines in water, highlighting the importance of green chemistry principles in the synthesis of these compounds Wang et al., 2006.

Biochemical Analysis

Biochemical Properties

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions, particularly those involving calcium channels. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it is known to interact with calcium channels, inhibiting the influx of calcium ions into cells. This interaction is crucial in regulating various physiological processes, including muscle contraction and neurotransmitter release. Additionally, this compound may interact with other proteins and enzymes involved in metabolic pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting calcium channels, this compound can alter the signaling pathways that depend on calcium ions, such as those involved in muscle contraction and neurotransmitter release. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors that are sensitive to calcium levels. This modulation can lead to changes in cellular metabolism, impacting processes such as energy production and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to calcium channels, inhibiting their activity and preventing calcium ions from entering the cell. This inhibition can lead to a decrease in intracellular calcium levels, affecting various calcium-dependent processes. Additionally, this compound may interact with other biomolecules, such as enzymes and transcription factors, altering their activity and leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as reducing blood pressure and improving cardiac function. At higher doses, it can cause toxic or adverse effects, including hypotension, bradycardia, and other cardiovascular issues. These dosage-dependent effects are crucial for determining the therapeutic window of this compound and ensuring its safe use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with calcium channels and other biomolecules. The subcellular localization of this compound can influence its activity, stability, and overall effects on cellular function .

Properties

IUPAC Name

3-amino-1,4-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKCQKVQIOJRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376294-37-9
Record name 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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